molecular formula C10H14ClFN2O B11827578 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride

3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride

Cat. No.: B11827578
M. Wt: 232.68 g/mol
InChI Key: ZTGISJFTHZFSQF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorine atom at the third position and a piperazine ring at the fourth position of the phenol ring, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride is unique due to the presence of both a fluorine atom and a piperazine ring, which confer specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

  • Molecular Formula: C11H14ClF2N3O
  • CAS Number: 399-95-1

The compound features a piperazine ring, which is known for enhancing the bioavailability and selectivity of drugs targeting various receptors.

  • Dopamine Receptor Modulation:
    Research indicates that this compound exhibits selective binding to dopamine D3 receptors (D3R), a target for neuropsychiatric disorders. It has shown over 1000-fold selectivity for D3R compared to D2R, suggesting its potential in treating conditions such as schizophrenia and Parkinson's disease .
  • Inhibition of Enzymatic Activity:
    The compound has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Notably, it demonstrated significant inhibitory activity against certain tyrosinase variants, with IC50 values ranging from 0.19 to 1.73 μM, indicating its potential as a therapeutic agent in managing hyperpigmentation disorders .
  • Antimicrobial Properties:
    Preliminary studies suggest that this compound exhibits antibacterial activity against various strains, including those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic functions .

Study on Neuropsychiatric Applications

A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors and improved mood regulation, attributed to its action on the D3 receptor pathways .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an alternative treatment for bacterial infections .

Data Tables

Activity Type Target IC50 (μM) Selectivity
Dopamine ReceptorD3R2.6>1000-fold over D2R
Enzyme InhibitionTyrosinase0.19 - 1.73N/A
Antibacterial ActivityStaphylococcus aureus<10N/A

Research Findings

Recent studies have focused on optimizing the pharmacokinetic profile of this compound. Modifications to the piperazine moiety have been explored to enhance solubility and reduce metabolic degradation, thereby improving bioavailability in clinical settings .

Properties

Molecular Formula

C10H14ClFN2O

Molecular Weight

232.68 g/mol

IUPAC Name

3-fluoro-4-piperazin-1-ylphenol;hydrochloride

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13;/h1-2,7,12,14H,3-6H2;1H

InChI Key

ZTGISJFTHZFSQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)O)F.Cl

Origin of Product

United States

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